molecular formula C12H12N4 B563264 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline CAS No. 82050-11-1

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B563264
CAS No.: 82050-11-1
M. Wt: 215.274
InChI Key: GMGWMIJIGUYNAY-BMSJAHLVSA-N
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Description

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is an organic compound with the molecular formula C11H10N4. It is a derivative of imidazoquinoline, a class of compounds known for their biological activity. This compound is particularly notable for its presence in high-temperature cooked meats and tobacco smoke, where it acts as a food-derived carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps including cyclization and purification .

Industrial Production Methods

Industrial production of this compound often employs high-temperature conditions to facilitate the Maillard reaction, which involves the interaction of creatinine, carbohydrates, and amino acids . This method is commonly used in food processing industries where the compound is formed as a byproduct.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline undergoes various types of chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline exerts its effects involves its metabolism by cytochrome P450 enzymes, particularly CYP1A2. The compound is conjugated by N-acetyltransferase or sulfotransferase to form a metabolite that reacts with DNA, leading to the formation of DNA adducts . This process can induce mutations and contribute to carcinogenesis. Additionally, the compound has been shown to inhibit autophagy and induce endoplasmic reticulum stress, leading to liver damage .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylimidazo[4,5-f]quinoline: A closely related compound with similar mutagenic properties.

    2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Another derivative with notable biological activity.

    2-Amino-1-methylimidazo[4,5-f]quinoline: Known for its genotoxic effects.

Uniqueness

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is unique due to its specific deuterium labeling (methyl-d3), which makes it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .

Biological Activity

Overview

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is a member of the imidazoquinoline family, known for its biological significance and mutagenic properties. This compound is particularly relevant in studies related to food safety and carcinogenesis due to its formation during the cooking of meat and other protein-rich foods at high temperatures. This article explores the biological activity of this compound, focusing on its mutagenic effects, mechanisms of action, and implications for health.

  • IUPAC Name : 4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
  • Molecular Formula : C₁₂H₁₃D₃N₄
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 82050-11-1

Mutagenicity and Carcinogenicity

This compound has been shown to exhibit significant mutagenic properties. It is known to induce DNA damage through various mechanisms:

  • DNA Adduct Formation : The compound can form adducts with DNA, leading to mutations during replication.
  • Oxidative Stress : Exposure to this compound has been linked to increased levels of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Case Studies

  • Zebrafish Model Study :
    A study investigated the hepatotoxic effects of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) using zebrafish as a model organism. The fish were exposed to varying concentrations (0, 8, 80, and 800 ng/mL) over 35 days. Key findings included:
    • Significant increases in liver enzymes (ALT and AST) indicating liver damage.
    • Elevated levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) suggesting an inflammatory response.
    • Histological examination revealed irregular cell morphology and cytoplasmic vacuolation in liver tissues .
  • Ames Test :
    The Ames test has demonstrated that compounds like this compound are capable of inducing mutations in bacterial strains, confirming their mutagenic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Activation : The liver plays a crucial role in the metabolic activation of heterocyclic amines like this compound. Cytochrome P450 enzymes convert the compound into reactive metabolites that interact with DNA.
  • Inflammatory Pathways : The compound activates pathways such as TLR4/MAPK and TLR4/NF-κB, which are involved in mediating inflammation and stress responses in cells .

Pharmacokinetics

The pharmacokinetics of this compound indicate that absorption occurs primarily through dietary sources. Once ingested, it undergoes metabolic transformation predominantly in the liver before exerting its biological effects.

Comparative Analysis with Similar Compounds

Compound NameMutagenic PotentialFormation Source
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)HighCooked meats
2-Amino-3,8-dimethylimidazo[4,5-f]quinolineVery HighCooked meats
2-Amino-3-(methyl-d3)-4-methylimidazo[4,5-f]quinolineModerateCooked meats

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline, and how does deuterium incorporation affect reaction optimization?

  • Methodology : Begin with a 4-hydroxy-3-nitroquinoline precursor (Formula II). Use phosphorus oxychloride (1–2 molar equivalents) in N,N-dimethylformamide at elevated temperatures to generate the 4-chloro intermediate (Formula III) . For deuterium incorporation, substitute standard methylating agents with deuterated reagents (e.g., CD3-I) during the amination step with R1NH2. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize byproducts .

Q. How can structural characterization of this deuterated compound be performed to confirm isotopic purity and regiochemistry?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) with LC-ESI-QTOF (Collision Energy: 50 eV, Resolution: 35,000) to verify the exact mass (expected [M+H]+: 201.1127 vs. non-deuterated analog: 198.0905) . Confirm regiochemistry using 1H NMR, noting the absence of the protiated methyl signal (~δ 2.5 ppm) and deuterium-induced isotopic shifts in adjacent protons. Complement with IR spectroscopy to validate amine and imidazole functional groups .

Q. What standardized protocols are used to assess the mutagenic potential of this compound in in vitro assays?

  • Methodology : Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver homogenate). Prepare test concentrations (0.1–100 µg/plate) in DMSO and include positive controls (e.g., 2-nitrofluorene). Incubate at 37°C for 48–72 hours and quantify revertant colonies. Compare results to non-deuterated IQ (2-Amino-3-methyl analog), which shows high mutagenicity in TA98 (~1,500 revertants/nmol) .

Advanced Research Questions

Q. How does deuteration at the methyl group influence metabolic stability and cytochrome P450-mediated activation pathways?

  • Methodology : Perform in vitro metabolism studies using human liver microsomes (HLMs). Incubate the deuterated and non-deuterated compounds with NADPH-regenerating systems. Quantify metabolites via LC-MS/MS and compare kinetic parameters (e.g., Vmax, Km). The kinetic isotope effect (KIE) from C-D bond cleavage may reduce metabolic activation rates, altering the formation of DNA-reactive species (e.g., N-hydroxylated metabolites) .

Q. What advanced computational strategies can predict the isotopic impact on binding affinity to DNA adducts or aryl hydrocarbon receptor (AhR)?

  • Methodology : Use density functional theory (DFT) to model the deuterated compound’s electronic structure and compare it to the protiated form. Perform molecular dynamics (MD) simulations to assess binding stability with DNA (e.g., dG-C8-IQ adducts) or AhR. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can high-resolution mass spectrometry (HRMS) differentiate isotopic isomers and quantify low-abundance metabolites in complex matrices?

  • Methodology : Implement LC-ESI-ITFT (Ion Trap-Fourier Transform) with CE: 20% and Resolution: 15,000 to resolve isotopic clusters. Use parallel reaction monitoring (PRM) for targeted quantification of metabolites. Apply data-independent acquisition (DIA) for untargeted metabolomics, leveraging software (e.g., XCMS) to deconvolute isotopic patterns .

Q. What experimental designs address contradictions in reported mutagenic potencies across studies?

  • Methodology : Systematically vary S9 source (rodent vs. human), bacterial strain genotype (e.g., Ogg1-deficient vs. wild-type), and exposure duration. Use factorial design to isolate confounding variables. For example, Ohgaki et al. (1984) reported higher mutagenicity in TA98 with rat S9, while Stavric et al. (1993) observed variability with human S9 .

Properties

IUPAC Name

4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWMIJIGUYNAY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675576
Record name 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82050-11-1
Record name 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82050-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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